molecular formula C7H6ClNO3 B3033159 2-(4-Chloropyridin-2-yl)oxyacetic acid CAS No. 89692-15-9

2-(4-Chloropyridin-2-yl)oxyacetic acid

Cat. No. B3033159
CAS RN: 89692-15-9
M. Wt: 187.58 g/mol
InChI Key: IFZAKRCXVXAFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Chloropyridin-2-yl)oxyacetic acid” is a chemical compound with the CAS Number: 89692-15-9 . It has a molecular weight of 187.58 and its IUPAC name is [(4-chloro-2-pyridinyl)oxy]acetic acid . It is a solid substance and is not intended for human or veterinary use.


Molecular Structure Analysis

The InChI code for “2-(4-Chloropyridin-2-yl)oxyacetic acid” is 1S/C7H6ClNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(4-Chloropyridin-2-yl)oxyacetic acid” is a solid substance . It has a molecular weight of 187.58 and its storage temperature is 4°C .

Scientific Research Applications

Chemical Synthesis

“2-(4-Chloropyridin-2-yl)oxyacetic acid” is a chemical compound with the molecular formula C7H6ClNO3 . It is used in the synthesis of various other chemical compounds.

Anti-Fibrosis Activity

A study found that derivatives of pyrimidine, which can be synthesized using “2-(4-Chloropyridin-2-yl)oxyacetic acid”, showed significant anti-fibrotic activities . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, were found to have IC50 values of 45.69 μM and 45.81 μM respectively . These compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Gas Adsorption

Metal-Organic Frameworks (MOFs) based on “2-(4-Chloropyridin-2-yl)oxyacetic acid” have been studied for their gas adsorption properties . One such MOF exhibited commendable selectivity for CO2 over CH4 .

Antiferromagnetic Exchange Action

MOFs based on “2-(4-Chloropyridin-2-yl)oxyacetic acid” have also been studied for their magnetic properties . Both MOFs showed different degrees of antiferromagnetic exchange action .

Pharmacological Activities

The pyrimidine moiety, which can be synthesized using “2-(4-Chloropyridin-2-yl)oxyacetic acid”, has been employed in the design of privileged structures in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

Antimicrobial Activity

Pyrimidine derivatives are known to have antimicrobial properties . Therefore, “2-(4-Chloropyridin-2-yl)oxyacetic acid”, being a precursor in the synthesis of these derivatives, plays a crucial role in the development of new antimicrobial agents .

Safety and Hazards

The safety data sheet for a similar compound, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, indicates that it causes severe skin burns and eye damage . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety protocols.

properties

IUPAC Name

2-(4-chloropyridin-2-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZAKRCXVXAFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307302
Record name 2-(4-chloropyridin-2-yl)oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89692-15-9
Record name NSC190672
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chloropyridin-2-yl)oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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